![molecular formula C16H15NO2 B2544202 Allyl biphenyl-4-ylcarbamate CAS No. 1415560-54-1](/img/structure/B2544202.png)
Allyl biphenyl-4-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of allylcarbamates can be achieved through different pathways. One method involves the palladium(II)-catalyzed cyclization of difunctional allylic N-tosylcarbamates, which results in high regio- and diastereoselectivity . Another approach uses chlorosulfonyl isocyanate (CSI) to convert allyl ethers into N-allylcarbamates . Additionally, a gold(I)-catalyzed decarboxylative amination of allylic N-tosylcarbamates via base-induced aza-Claisen rearrangement has been developed, which is an efficient and environmentally benign protocol . These methods provide insights into the potential synthesis routes for allyl biphenyl-4-ylcarbamate.
Molecular Structure Analysis
The molecular structure of allylcarbamates is characterized by the presence of an allyl group attached to a carbamate moiety. The papers do not directly discuss the molecular structure of allyl biphenyl-4-ylcarbamate, but the synthesis of related compounds involves the formation of 4-vinyl-2-oxazolidinones and allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents . These structures suggest that the molecular framework of allyl biphenyl-4-ylcarbamate would include a biphenyl core with an allyl group and a carbamate functional group.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of allylcarbamates are diverse. The palladium-catalyzed reaction involves aminopalladation of alkene and beta-heteroatom elimination . The reaction with CSI leads to the formation of stable allylic carbocations . The gold-catalyzed reaction involves a decarboxylative amination through aza-Claisen rearrangement . These reactions highlight the complexity and versatility of the chemical processes that can be used to synthesize allyl biphenyl-4-ylcarbamate.
Physical and Chemical Properties Analysis
The physical and chemical properties of allylcarbamates can vary depending on the substituents and the structure of the compound. For instance, allyloxy-based biphenyl liquid crystals exhibit negative dielectric anisotropy and a broad nematic mesophase with low melting points and high clearing points . These properties are significant for applications in liquid crystal display mixtures. Although the specific properties of allyl biphenyl-4-ylcarbamate are not discussed, it can be inferred that the presence of the biphenyl core and allyloxy terminal group would influence its mesomorphic properties and potential applications.
Scientific Research Applications
Synthesis and Stability
The synthesis of various carbamate compounds, including derivatives similar to Allyl biphenyl-4-ylcarbamate, has been widely explored. For instance, compounds such as methyl, ethyl, and allyl 1,2,3,4-thiatriazol-5-ylcarbamates were synthesized with high yields, showcasing the versatility of carbamates in chemical synthesis. These compounds were characterized by NMR, IR, and single-crystal X-ray diffraction, providing insight into their structural stability and potential applications in further synthetic pathways (Klapötke & Sproll, 2010).
Biological Activity
Research into the biological activity of biphenyl-4-ylcarbamate derivatives has shown promising results in various fields, including pharmacology. For example, alkylcarbamic acid biphenyl-3-yl esters have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), with specific derivatives exhibiting analgesic, anxiolytic-like, and antidepressant-like properties in animal models. These findings highlight the therapeutic potential of biphenyl-4-ylcarbamate derivatives in treating conditions associated with FAAH activity (Mor et al., 2008).
Anti-Proliferative Evaluation
Additionally, the anti-proliferative activity of allylated biphenol derivatives has been evaluated, revealing their potential as anti-tumor drug leads. Certain derivatives demonstrated significant inhibitory effects on human umbilical vein endothelial cells (HUVECs), indicating their anti-angiogenic properties. This suggests that allyl biphenyl-4-ylcarbamate and its analogs could serve as a basis for developing new anti-tumor medications (Ran et al., 2012).
Chemical Properties and Applications
In the realm of chemical properties and applications, the exploration of palladium-catalyzed allylic alkylations provides insight into the enantiospecificity and potential for creating enantioenriched compounds. This research contributes to understanding the mechanisms behind such reactions and their applicability in synthesizing complex molecules with specific chirality (Svensen et al., 2007).
Safety and Hazards
properties
IUPAC Name |
prop-2-enyl N-(4-phenylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-2-12-19-16(18)17-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h2-11H,1,12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPVNWXCVTVZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.